molecular formula C17H24N2O4 B3083694 [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-51-0

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083694
CAS No.: 1142204-51-0
M. Wt: 320.4 g/mol
InChI Key: TWEANAGEMUFEHO-UHFFFAOYSA-N
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Description

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a compound with the molecular formula C17H24N2O4. It is used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclohexylamino group, a methoxyphenyl group, and an aminoacetic acid moiety.

Preparation Methods

The synthesis of [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the reaction of cyclohexylamine with an appropriate ester to form the cyclohexylamino intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-[2-(cyclohexylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-23-15-9-7-14(8-10-15)19(12-17(21)22)11-16(20)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEANAGEMUFEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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